molecular formula C10H19NO4 B2972716 2-(tert-Butoxycarbonylethylamino)propionic acid CAS No. 220493-83-4

2-(tert-Butoxycarbonylethylamino)propionic acid

Cat. No. B2972716
CAS RN: 220493-83-4
M. Wt: 217.265
InChI Key: GFJATYWLXLZSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(tert-Butoxycarbonylethylamino)propionic acid” is an alanine derivative . It is also known as “3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid” and has a molecular formula of CHNO .


Synthesis Analysis

The synthesis of “this compound” involves the use of propionic acid . Propionic acid is an important building block chemical in the synthesis of cellulose fibers, herbicides, feedstuffs, perfumes, and pharmaceuticals . It is synthesized through a petrochemical process involving the hydrocarboxylation of ethylene . In addition, amino acid ionic liquids (AAILs) are used for organic synthesis because of their multiple reactive groups .


Molecular Structure Analysis

The molecular structure of “this compound” is CHNO . The average mass is 204.224 Da and the monoisotopic mass is 204.111008 Da .

Mechanism of Action

2-(tert-Butoxycarbonylethylamino)propionic acid acts as an organic acid in the presence of an acid catalyst. It forms a covalent bond with the substrate, which then undergoes a reaction to form the desired product. The reaction is reversible, and the product can be isolated by the addition of a base.
Biochemical and Physiological Effects
This compound has been used as a fluorescent probe in the study of various biochemical and physiological processes. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the structure and function of cell membranes, and to study the effects of various drugs and chemicals on cells.

Advantages and Limitations for Lab Experiments

2-(tert-Butoxycarbonylethylamino)propionic acid has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of reactions and syntheses. It is also relatively inexpensive and easy to obtain. However, it is also a relatively reactive compound and can cause unwanted side reactions if not used properly.

Future Directions

In the future, 2-(tert-Butoxycarbonylethylamino)propionic acid could be used to study the structure and function of more complex biomolecules. It could also be used to study the effects of various drugs and chemicals on cells. Additionally, it could be used as a fluorescent probe in the study of various biochemical and physiological processes. Finally, it could be used as a building block in the synthesis of various compounds.

Synthesis Methods

2-(tert-Butoxycarbonylethylamino)propionic acid can be synthesized from the reaction of tert-butyl bromide and ethylenediamine in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, tert-butyl bromide reacts with ethylenediamine to form 2-(tert-butoxycarbonyl)ethylamine. In the second step, the 2-(tert-butoxycarbonyl)ethylamine is converted to this compound by the addition of propionic acid.

Scientific Research Applications

2-(tert-Butoxycarbonylethylamino)propionic acid has been used extensively in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis, as a catalyst in peptide synthesis, and as a building block in the synthesis of various compounds. It has also been used in the synthesis of peptides, proteins, and other biomolecules. In addition, this compound has been used as a fluorescent probe for the detection of various biological molecules.

properties

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-11(7(2)8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJATYWLXLZSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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